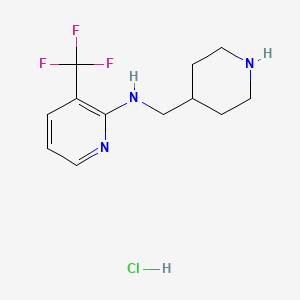
N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyridine ring, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted pyridine compounds. One common method involves the use of N-hetaryl ureas and alcohols under catalyst-free conditions . This environmentally friendly technique allows for the high-yield synthesis of a wide range of substituted carbamates.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine
- N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine dihydrochloride
Uniqueness
N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride stands out due to its unique combination of a piperidine ring, trifluoromethyl group, and pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17ClF3N3 |
|---|---|
Molekulargewicht |
295.73 g/mol |
IUPAC-Name |
N-(piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N3.ClH/c13-12(14,15)10-2-1-5-17-11(10)18-8-9-3-6-16-7-4-9;/h1-2,5,9,16H,3-4,6-8H2,(H,17,18);1H |
InChI-Schlüssel |
QYEQOOYFDFHPBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CNC2=C(C=CC=N2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


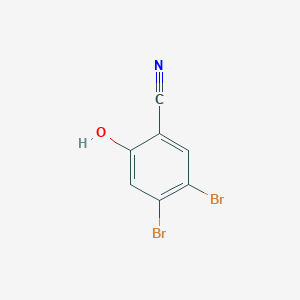
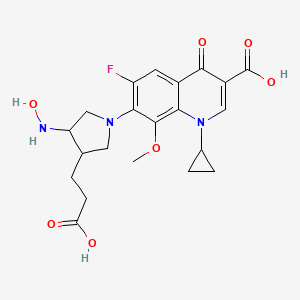
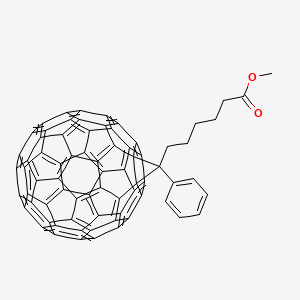
![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)

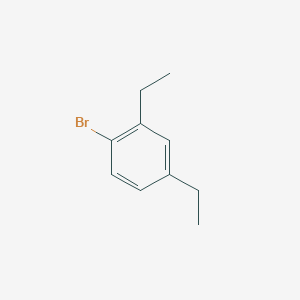
![2-[[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one](/img/structure/B14087130.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087131.png)
![N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14087135.png)
![3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14087148.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14087154.png)
![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087165.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B14087177.png)
